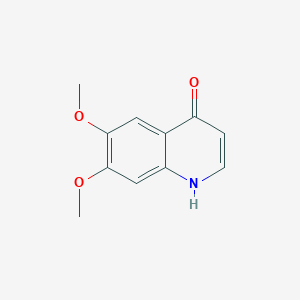

6,7-Dimethoxyquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPNCUTXVZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928537 | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-93-9, 127285-54-5 | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 6,7 Dimethoxyquinolin 4 Ol

Established Synthetic Pathways for 6,7-Dimethoxyquinolin-4-ol (B79426)

The traditional and most referenced method for synthesizing this compound is the Gould-Jacobs reaction. wikipedia.org This pathway, along with related cyclization processes, has been a cornerstone in the production of this quinoline (B57606) derivative.

Gould–Jacobs Methodology and Related Cyclization Processes

The Gould-Jacobs reaction involves a series of steps starting from an appropriately substituted aniline (B41778) and a malonic ester derivative to form the quinoline ring system. wikipedia.org A widely adopted approach for synthesizing this compound begins with 3,4-dimethoxyacetophenone. smolecule.comx-mol.com

The initial step involves the regioselective nitration of 3,4-dimethoxyacetophenone (also known as acetoveratrone). nih.govnih.gov This is typically achieved by treating the starting material with a nitrating agent, such as a mixture of nitric acid and acetic acid, to introduce a nitro group at the ortho position to the acetyl group. x-mol.comresearchgate.nettdcommons.org This reaction yields 2-nitro-4,5-dimethoxyacetophenone. x-mol.comresearchgate.net Careful control of the reaction temperature is crucial to prevent over-nitration and other side reactions. smolecule.com

Table 1: Nitrification of 3,4-Dimethoxyacetophenone

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Dimethoxyacetophenone | Nitric Acid, Acetic Acid | 2-Nitro-4,5-Dimethoxyacetophenone | 86% | x-mol.comresearchgate.net |

The resulting 2-nitro-4,5-dimethoxyacetophenone is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). x-mol.comresearchgate.net This reaction forms an enaminone intermediate, specifically 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one. researchgate.netvulcanchem.com The reaction is often carried out in a solvent like toluene. researchgate.net

Table 2: Condensation Reaction

| Reactant | Reagent | Product | Yield | Reference |

| 2-Nitro-4,5-Dimethoxyacetophenone | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one | 79% | researchgate.net |

The final key step is the reduction of the nitro group of the enaminone intermediate to an amine, which is immediately followed by an intramolecular cyclization to form the quinoline ring. smolecule.comresearchgate.net This reductive cyclization is commonly achieved through catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C). smolecule.comtandfonline.com The reaction is typically performed under a hydrogen atmosphere at elevated temperatures and pressures to afford the desired product, this compound. smolecule.com

Table 3: Reduction-Cyclization

| Starting Material | Catalyst | Product | Yield | Purity (HPLC) | Reference |

| 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one | H₂/Ni | This compound | 89% | 99.1% | tandfonline.com |

Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Alternative and Optimized Synthetic Approaches

One notable alternative involves the condensation of 3,4-dimethoxyaniline (B48930) with an ortho-formate and isopropylidene malonate. google.com This approach avoids the nitration step and the use of high-boiling solvents like Dowtherm A, which is often used in classical Gould-Jacobs reactions and poses environmental and safety concerns. x-mol.comtandfonline.com The reaction between 3,4-dimethoxyaniline and the malonate derivative proceeds through an intermediate that cyclizes upon heating to form the quinoline ring. This method is reported to have milder reaction conditions and can achieve high yields. google.com

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the synthesis of this compound, particularly in the reduction-cyclization step. As mentioned, palladium on carbon (Pd/C) and Raney nickel are the most frequently employed catalysts for the hydrogenation of the nitro intermediate. smolecule.comtandfonline.com These catalysts are effective in promoting the reduction of the nitro group to an amine, which facilitates the subsequent ring closure to form the quinoline core. smolecule.com

In some alternative syntheses, acid catalysis can be used to lower the temperature of the cyclization step. google.com However, the stability of the enamine intermediates under acidic conditions and the large amounts of acid required can present challenges for industrial-scale production. google.com Research into more efficient and reusable catalytic systems is ongoing to further optimize the synthesis of this important compound.

Heterogeneous Catalysis (e.g., Raney Nickel, Palladium on Carbon)

Chemical Reactivity and Derivatization Strategies

The structure of this compound, featuring a hydroxyl group, two methoxy (B1213986) groups, and an aromatic quinoline core, allows for a variety of chemical transformations to produce a wide range of derivatives.

The hydroxyl group at the C-4 position is a reactive site for oxidation. Treatment with common oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can convert the 4-hydroxyl group into a quinone derivative. smolecule.comevitachem.com This transformation is significant as the biological activity of related 2-alkyl-4-hydroxyquinolines has been shown to be sensitive to the oxidation state of this position. nih.gov

The reduction of an ortho-nitro group is a critical step in the most common synthetic routes to this compound. smolecule.comevitachem.com This reaction converts the nitro-substituted precursor, like 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one, into the corresponding amine, which then undergoes intramolecular cyclization. researchgate.net A variety of reducing systems can accomplish this, from catalytic hydrogenation with H2/Ni to dissolving metal reductions using reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2). mdpi.comresearchgate.netrepec.orgresearchgate.net This step is a classic example of a domino reaction, where the initial reduction triggers a subsequent heterocyclization. mdpi.com

The methoxy groups on the quinoline ring can be involved in nucleophilic substitution reactions, typically under specific conditions. smolecule.comevitachem.com For instance, demethylation of methoxy groups in related quinoline systems has been achieved using strong acids like hydrobromic acid (HBr), which can lead to the formation of hydroxyquinolines. researchgate.net While direct substitution of the methoxy group itself is challenging, its presence influences the reactivity of the aromatic ring and it can be cleaved to unmask a hydroxyl group for further functionalization.

The quinoline nucleus of this compound is a template that can be modified to generate advanced derivatives. Modern synthetic strategies, particularly transition-metal-catalyzed C-H activation, allow for the precise and selective introduction of functional groups at various positions on the quinoline core. rsc.orgmdpi.com By using directing groups, such as an N-oxide, it is possible to functionalize positions like C-2 and C-8. researchgate.netthieme-connect.de The 4-hydroxy group itself can also act as a directing group to guide functionalization to other sites on the molecule, offering a powerful method for creating chemical diversity from a single, privileged scaffold. chemrxiv.org This approach is highly valuable for generating libraries of compounds for medicinal chemistry research. researchgate.netbrieflands.com

Medicinal Chemistry and Pharmacological Potential of 6,7 Dimethoxyquinolin 4 Ol Derivatives

Anticancer Activities and Mechanisms

Derivatives of 6,7-dimethoxyquinolin-4-ol (B79426) have demonstrated significant potential as anticancer agents, primarily by targeting receptor tyrosine kinases (RTKs). These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific RTKs, these compounds can disrupt the signaling cascades that drive tumor progression.

Inhibition of Tyrosine Kinases

The 6,7-dimethoxyquinoline (B1600373) core structure has proven to be a versatile template for designing inhibitors that can target a range of tyrosine kinases with high potency and, in some cases, selectivity.

The AXL receptor tyrosine kinase is a key driver of cancer progression, metastasis, and the development of drug resistance. asm.org Derivatives of this compound have been identified as potent AXL inhibitors. In one study, a novel fused-pyrazolone carboxamide derivative incorporating the 6,7-dimethoxyquinoline moiety, compound 59 , exhibited a remarkable AXL kinase inhibitory activity with a half-maximal inhibitory concentration (IC50) of 3.5 nmol/L. asm.orgfrontiersin.org This compound also effectively blocked cellular AXL signaling and potently inhibited the viability of BaF3/TEL-AXL cells with an IC50 of 1.5 nmol/L. asm.orgfrontiersin.org Furthermore, it significantly suppressed cancer cell invasion and migration at nanomolar concentrations. asm.orgfrontiersin.org The multi-kinase inhibitor cabozantinib (B823), which is synthesized from a this compound intermediate, also demonstrates strong inhibitory activity against AXL. cancerindex.org

The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in cancer development. Current time information in Chatham County, US.nih.gov Aberrant activation of the HGF/c-Met pathway is linked to tumorigenesis and metastasis. nih.gov A series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) moiety were synthesized and identified as powerful c-Met inhibitors. Current time information in Chatham County, US.nih.gov Within this series, compound 12n was the most potent, with an IC50 value of 0.030 ± 0.008 µM against c-Met. Current time information in Chatham County, US.nih.gov This compound also showed significant anticancer activity against lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cell lines. Current time information in Chatham County, US.nih.gov

Another study developed a novel c-Met inhibitor, compound 4 (N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide), which demonstrated more potent anti-proliferative activity against hepatocellular carcinoma (HCC) cell lines (Hep3B and Huh7) than the established inhibitor cabozantinib. spandidos-publications.com The IC50 values for compound 4 against Hep3B and Huh7 cells were 2.1 µM and 6.2 µM, respectively, compared to 15.2 µM and 9.1 µM for cabozantinib. spandidos-publications.com

| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Source |

|---|---|---|---|---|---|

| Compound 12n | c-Met | 0.030 ± 0.008 | A549 (Lung) | 7.3 ± 1.0 | Current time information in Chatham County, US.nih.gov |

| Compound 12n | c-Met | 0.030 ± 0.008 | MCF-7 (Breast) | 6.1 ± 0.6 | Current time information in Chatham County, US.nih.gov |

| Compound 12n | c-Met | 0.030 ± 0.008 | MKN-45 (Gastric) | 13.4 ± 0.5 | Current time information in Chatham County, US.nih.gov |

| Compound 4 | c-Met | N/A | Hep3B (HCC) | 2.1 | spandidos-publications.com |

| Cabozantinib | c-Met | N/A | Hep3B (HCC) | 15.2 | spandidos-publications.com |

| Compound 4 | c-Met | N/A | Huh7 (HCC) | 6.2 | spandidos-publications.com |

| Cabozantinib | c-Met | N/A | Huh7 (HCC) | 9.1 | spandidos-publications.com |

The Src family of non-receptor tyrosine kinases is another important target in cancer therapy. The HGF/c-Met signaling cascade is known to activate several downstream pathways, including one involving SRC. nih.govnih.gov This indicates that c-Met inhibitors derived from this compound can indirectly modulate Src activity. More directly, research has identified 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile as a lead Src inhibitor, which served as a basis for developing further derivatives. spandidos-publications.com

The therapeutic utility of this compound derivatives extends to a broader range of tyrosine kinases involved in angiogenesis and tumor growth. Cabozantinib, a well-established multi-kinase inhibitor derived from this scaffold, demonstrates potent, nanomolar-range inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), RET, and KIT. cancerindex.orgspandidos-publications.com It also strongly inhibits FLT3 and TIE2, which are additional RTKs implicated in cancer. cancerindex.orgspandidos-publications.com This multi-targeted profile allows such compounds to exert a broad-spectrum anti-tumor effect by simultaneously blocking multiple oncogenic signaling pathways. cancerindex.orgspandidos-publications.com

| Compound | Target Kinases | Inhibitory Potency | Source |

|---|---|---|---|

| Cabozantinib | MET, VEGFR-2, RET, KIT, AXL, FLT3, TIE2 | IC50 values in the nanomolar range | cancerindex.orgspandidos-publications.com |

| Compound 59 | AXL | IC50: 3.5 nmol/L | asm.orgfrontiersin.org |

Src Kinase Inhibition

Modulation of Cellular Signaling Pathways (e.g., IL-6, HGF/c-Met)

The anticancer effects of this compound derivatives are a direct consequence of their ability to modulate critical cellular signaling pathways.

The HGF/c-Met signaling pathway is a primary target. The binding of HGF to c-Met triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. nih.govnih.gov This leads to the activation of downstream cascades, including the RAS-RAF-MEK-ERK axis, the PI3K-AKT-mTOR cascade, SRC, and STAT3. nih.govnih.gov By inhibiting c-Met, derivatives like compound 12n and compound 4 prevent these downstream events, thereby disrupting cell proliferation, survival, and invasion. nih.govspandidos-publications.com

There is also a significant interplay between these kinase pathways and inflammatory signaling, such as that mediated by Interleukin-6 (IL-6) . The IL-6 pathway is frequently dysregulated in cancer, promoting proliferation and survival. frontiersin.org Research has shown that c-Met signaling can potentiate IL-6-induced proliferation in myeloma cells. nih.gov This synergy often involves the activation of the Ras-MAPK pathway, which requires input from both c-Met and IL-6 signaling. nih.gov Therefore, c-Met inhibitors derived from this compound can disrupt this crosstalk, reducing the pro-proliferative effects of IL-6. nih.govresearchgate.net Similarly, the AXL signaling axis has been linked to IL-6. nih.gov AXL inhibition can lead to a reduction in IL-6 levels, suggesting another mechanism by which these compounds can modulate the tumor microenvironment. frontiersin.org

Impact on Cancer Cell Biology

The this compound scaffold is a key structural motif in a variety of compounds that exhibit significant effects on cancer cell biology. These derivatives have been shown to interfere with fundamental processes that drive cancer progression, including uncontrolled cell division, resistance to programmed cell death, and the ability of cancer cells to spread to distant organs.

Derivatives of this compound have demonstrated potent inhibitory effects on the proliferation of a wide range of cancer cells. This has been observed across multiple cancer types, including lung, breast, colon, and gastric cancers. nih.gov The antiproliferative activity is often attributed to the inhibition of key enzymes and signaling pathways essential for cell growth.

For instance, a series of 4-anilino-6,7-dimethoxyquinolines were synthesized and evaluated for their ability to inhibit the c-Met tyrosine kinase, a receptor frequently implicated in cancer development. nih.gov One of the most active compounds in this series, 12n , displayed significant antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) cell lines, with IC₅₀ values of 7.3 ± 1.0 μM, 6.1 ± 0.6 μM, and 13.4 ± 0.5 μM, respectively. nih.gov These values were comparable to the established c-Met inhibitor, cabozantinib. nih.gov

Another study focused on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, identifying them as a new class of topoisomerase I inhibitors. nih.gov The compound 14m from this series showed broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines, with a mean GI₅₀ (concentration causing 50% growth inhibition) of 1.26 μM across the full panel. nih.gov It was particularly effective against colon cancer, leukemia, and melanoma cell lines. nih.gov

Furthermore, a derivative of deguelin (B1683977), a natural product with anticancer properties, which incorporates a (6,7-dimethoxyquinolin-4-yl) moiety, known as L80 , has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells. frontiersin.org In vivo studies using H1299 xenograft mouse models demonstrated that L80 significantly inhibited tumor growth. frontiersin.org

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound Cancer Cell Line Activity (IC₅₀/GI₅₀) Mechanism of Action 12n A549 (Lung) 7.3 ± 1.0 μM c-Met Inhibition 12n MCF-7 (Breast) 6.1 ± 0.6 μM c-Met Inhibition 12n MKN-45 (Gastric) 13.4 ± 0.5 μM c-Met Inhibition 14m NCI-60 Panel (Mean) 1.26 μM Topoisomerase I Inhibition L80 H1299 (NSCLC) Significant tumor growth inhibition in xenograft model Hsp90 Inhibition

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net This process is crucial for eliminating damaged or cancerous cells.

One study investigated a synthetic quinoline (B57606) derivative, 9IV-c , which contains a dimethoxyquinoline core. This compound was found to induce apoptosis in A549 lung cancer cells. vietnamjournal.ru Further analysis revealed that 9IV-c triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3. vietnamjournal.ru The compound also caused cell cycle arrest at the G2/M phase, which often precedes apoptosis. vietnamjournal.ru

Similarly, the deguelin derivative L80 , which features a 6,7-dimethoxyquinolin-4-yl group, demonstrated that its antitumor effect in non-small cell lung cancer (NSCLC) cells was partially linked to the enhancement of apoptosis. frontiersin.org

The spread of cancer to other parts of the body, known as metastasis, is a major cause of mortality. This process involves cancer cell migration and the formation of new blood vessels, a process called angiogenesis. Derivatives of this compound have been shown to interfere with both of these critical steps. researchgate.net

A study on novel acridine (B1665455) and quinoline derivatives found that one compound, 3b , which incorporates a quinoline structure, inhibited cancer cell migration in a dose-dependent manner. orientjchem.org Another study focusing on fused-pyrazolone carboxamide derivatives as AXL inhibitors, which included compounds with a 6,7-dimethoxyquinoline head region, demonstrated a significant reduction in the migration of NCI-H1299 lung cancer cells. nih.govsemanticscholar.org Specifically, compound 59 from this series suppressed the invasion of SNU449 hepatocellular carcinoma cells. semanticscholar.org

In the context of angiogenesis, a derivative of tetrahydroisoquinoline (THIQ ), which is structurally related to the quinoline core, was found to inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs). researchgate.net This was achieved by reducing the levels of angiogenic factors such as IL-6 and VEGFR-2, leading to the inhibition of tube formation. researchgate.net The deguelin derivative L80 also demonstrated anti-angiogenic properties by reducing the expression of CD31, a marker for blood vessels, in tumors. frontiersin.org

Induction of Apoptosis

Preclinical Evaluation in Cancer Models (e.g., Xenograft Models, NCI-60 Human Cancer Cell Lines)

The anticancer potential of this compound derivatives has been further validated in preclinical cancer models, including the NCI-60 human cancer cell line screen and in vivo xenograft models. The NCI-60 screen is a panel of 60 different human cancer cell lines used by the National Cancer Institute to identify and characterize novel anticancer agents. wikipedia.org

Several derivatives of this compound have shown promising activity in the NCI-60 screen. For example, 4-alkoxy-2-arylquinolines were evaluated, and compound 14m emerged as a potent anticancer agent, exhibiting sub-micromolar GI₅₀ values against 28 of the tumor cell lines. nih.gov It showed particular sensitivity against leukemia, colon cancer, and melanoma cell lines. nih.gov

In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a more complex biological system to evaluate the efficacy of potential cancer drugs. A study on fused-pyrazolone carboxamide derivatives as AXL inhibitors showed that compounds 18 and 59 , which contain the 6,7-dimethoxyquinoline moiety, significantly inhibited tumor growth in a BaF3/TEL-AXL mouse xenograft model. nih.gov Compound 59 also demonstrated suppression of AXL phosphorylation within the tumor tissue. nih.gov Another example is the deguelin derivative L80 , which significantly inhibited tumor growth in H1299 xenograft mice. frontiersin.org

Table 2: Preclinical Evaluation of this compound Derivatives

Compound/Derivative Class Preclinical Model Key Findings 4-Alkoxy-2-arylquinolines (e.g., 14m) NCI-60 Cell Line Screen Broad-spectrum activity; GI₅₀ MG-MID of 1.26 μM. nih.gov Fused-pyrazolone carboxamides (e.g., 18, 59) BaF3/TEL-AXL Xenograft Significant tumor growth inhibition and target modulation. nih.gov Deguelin derivative (L80) H1299 Xenograft Significant inhibition of tumor growth. frontiersin.org

Interference with Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Interference with tubulin polymerization is a well-established strategy in cancer chemotherapy.

Certain derivatives of this compound have been designed and investigated as potential tubulin polymerization inhibitors. nih.gov The rationale behind this approach is that the quinoline scaffold can be modified to mimic the structural features of known tubulin inhibitors, such as colchicine (B1669291). nih.govresearchgate.net

One study reported the synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one as a lead compound for developing agents that bind to the colchicine binding site on tubulin. nih.gov The crystal structure of this compound confirmed that it possesses many of the key structural characteristics required for binding to this site, suggesting its potential to interfere with cell division in cancer cells. nih.gov

Another study on novel acridine and quinoline derivatives identified a compound, 3b , that not only showed potent anti-proliferative activity but also inhibited tubulin polymerization and disrupted microtubule dynamics. orientjchem.org This disruption led to cell cycle arrest in the G2/M phase and subsequent apoptosis. orientjchem.org

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes that are responsible for degrading the extracellular matrix (ECM), a network of proteins and other molecules that provides structural and biochemical support to surrounding cells. The degradation of the ECM is a crucial step in tumor invasion and metastasis. frontiersin.org

While direct studies on this compound as an MMP inhibitor are limited, the broader class of quinoline derivatives has been associated with the modulation of MMP activity. For instance, the natural product deguelin, for which a 6,7-dimethoxyquinolin-4-yl derivative has been synthesized, has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. frontiersin.orgfrontiersin.org This suggests that the this compound scaffold could be incorporated into molecules designed to target MMPs and thereby inhibit cancer metastasis.

Table 3: Compound Names Mentioned in the Article

Compound Name/Class Chemical Name/Description 12n A 4-anilino-6,7-dimethoxyquinoline derivative 14m A 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative 18 A fused-pyrazolone carboxamide derivative with a 6,7-dimethoxyquinoline moiety 3b A novel acridine and quinoline derivative 59 A fused-pyrazolone carboxamide derivative with a 6,7-dimethoxyquinoline moiety 9IV-c (E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one A lead compound for tubulin polymerization inhibitors L80 A deguelin derivative featuring a (6,7-dimethoxyquinolin-4-yl) (5-methoxy-2,2-dimethyl-2H-chromen-6-yl) methyl acetate (B1210297) moiety Tetrahydroisoquinoline (THIQ) A heterocyclic alkaloid structurally related to the quinoline core

Antimicrobial Activities

The quinoline scaffold, particularly with dimethoxy substitutions, is a cornerstone in the development of various antimicrobial agents. Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of activity against bacteria, fungi, and parasites.

Derivatives of this compound have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have explored their potential against clinically significant pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli. smolecule.comsmolecule.com

A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed using a molecular hybridization approach, combining the quinoline, piperazinyl, and benzoylamino moieties. researchgate.net These hybrid compounds were evaluated for their activity against a panel of Gram-positive bacteria, showing noteworthy Minimum Inhibitory Concentration (MIC) values against S. aureus. researchgate.net For instance, some derivatives exhibited MICs in the range of 3–12 µM against S. aureus. researchgate.net Another study on quinoline-2-one derivatives identified compounds with significant activity against multidrug-resistant Gram-positive bacteria. nih.gov Compound 6c from this series was particularly potent, with an MIC of 0.75 μg/mL against MRSA. nih.gov

Research into facilely accessible quinoline derivatives also highlighted their potent activity against a range of multidrug-resistant Gram-positive bacteria. nih.gov Furthermore, quinoline derivatives have been synthesized and tested against ESBL-producing E. coli and MRSA. mdpi.com One such derivative, 3e , showed an MIC of 6.25 mg against ESBL-producing E. coli and 3.125 mg against MRSA. mdpi.com Other research has focused on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety, which have shown high efficacy against E. coli. nih.gov One compound, 3l , had a particularly strong effect on E. coli, with an MIC of 7.812 µg/mL. nih.gov

| Derivative Class/Compound | Target Organism | Activity (MIC) | Reference |

| 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitriles | Staphylococcus aureus | 3–12 µM | researchgate.net |

| Quinoline-2-one derivative (6c ) | MRSA | 0.75 μg/mL | nih.gov |

| Phenoxy Quinoline derivative (3e ) | ESBL E. coli | 6.25 mg | mdpi.com |

| Phenoxy Quinoline derivative (3e ) | MRSA | 3.125 mg | mdpi.com |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) (3l ) | Escherichia coli | 7.812 µg/mL | nih.gov |

The emergence of drug-resistant fungal infections has spurred the investigation of new antifungal agents, with this compound derivatives showing promise. smolecule.com Research has indicated their potential activity against various fungal pathogens, including Candida albicans. smolecule.comnih.gov

A study involving a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed significant antifungal activity. nih.gov Compound 3l from this series was not only effective against bacteria but also showed the highest antifungal effect among the tested compounds, with an MIC of 31.125 µg/mL against C. albicans. nih.gov Combination therapy has also been explored, where quinoline derivatives linked to a chalcone (B49325) moiety were evaluated in conjunction with fluconazole (B54011) (FLC). nih.gov This combination showed good inhibitory activity against C. albicans, particularly against FLC-resistant strains. nih.gov Preliminary mechanism studies suggest that these combinations can inhibit hyphae formation and induce mitochondrial dysfunction in the fungus. nih.gov Another study demonstrated that combining 6,7,4′-O-triacetylscutellarein with fluconazole resulted in synergistic antifungal activity against drug-resistant C. albicans. nih.gov

| Derivative/Compound Combination | Target Organism | Activity (MIC) | Reference |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l ) | Candida albicans | 31.125 µg/mL | nih.gov |

| Quinoline-chalcone derivative (PK-10 ) + Fluconazole | FLC-resistant C. albicans | Good inhibitory activity | nih.gov |

| 6,7,4′-O-triacetylscutellarein + Fluconazole | Drug-resistant C. albicans | Synergistic activity (FICI: 0.0188–0.1800) | nih.gov |

The quinoline core is a well-established pharmacophore in antitubercular drug discovery, exemplified by the clinically approved drug bedaquiline. austinpublishinggroup.com This has inspired research into other quinoline-based scaffolds, including derivatives of 6,7-dimethoxyquinoline, as potential agents against Mycobacterium tuberculosis (Mtb). austinpublishinggroup.com

Research has shown that the quinoline ring structure confers anti-TB activity, making it a promising lead for new drug development. austinpublishinggroup.com Synthetic oxadiazole derivatives incorporating a 6,7-dimethoxyquinoline moiety have been evaluated for their antimycobacterial activity. mdpi.comsemanticscholar.org For example, one such derivative, chemically named (4-(4-amino-6,7-dimethoxyquinolin-2-yl)piperazin-1-yl)(5-(methylthio)-1,3,4-oxadiazol-2-yl)-methanone, has been synthesized. mdpi.comsemanticscholar.org Other studies have focused on identifying inhibitors of mycobacterial ATP synthesis, a pathway validated by bedaquiline. rsc.org Starting from quinazoline (B50416) inhibitors, researchers morphed the core scaffold into quinolines, which led to a 10-fold improvement in enzyme potency and demonstrated growth retardation of Mtb in acute infection models. rsc.org

Quinoline derivatives have historically been pivotal in the fight against malaria, and modern research continues to build on this legacy. chemenu.com Derivatives of this compound are investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including chloroquine-resistant strains. nih.govnih.govmdpi.com

One strategy involves the development of kinase inhibitors. The discovery of Ki8751 as an inhibitor of the essential P. falciparum protein kinase PfPK6 has led to the design of numerous derivatives. nih.gov Modifications to the quinoline scaffold, such as on the tail group, have culminated in potent PfPK6 inhibitors with significant antiplasmodial activity against the blood stage of P. falciparum. nih.gov For example, compound 67 was found to be a PfPK6 inhibitor with an IC50 of 13 nM and was active against the P. falciparum blood stage with an EC50 of 160 nM. nih.gov

Another approach is the creation of hybrid molecules. Hybrid compounds containing a 4-amino-7-chloroquinoline scaffold linked to other pharmacophores like cinnamoyl moieties have shown potent in vitro activity against erythrocytic P. falciparum parasites. mdpi.com Studies on new quinoline derivatives combined with sulfonamide, hydrazine, or hydrazide groups also demonstrated promising antimalarial activity against both chloroquine-sensitive and resistant P. falciparum strains in vitro and against Plasmodium berghei in vivo. nih.gov

| Derivative/Compound | Target Organism/Enzyme | Activity | Reference |

| Ki8751 derivative (Compound 67 ) | PfPK6 | IC50 = 13 nM | nih.gov |

| Ki8751 derivative (Compound 67 ) | P. falciparum (blood stage) | EC50 = 160 nM | nih.gov |

| Ki8751 derivatives (Compounds 36, 37, 38 ) | PfPK6 | IC50 = 5–80 nM | nih.gov |

| Ki8751 derivatives (Compounds 36, 37, 38 ) | P. falciparum 3D7 | EC50 = 390–500 nM | nih.gov |

| Hydrazine/hydrazide quinoline derivatives | CQ-sensitive & resistant P. falciparum | High Selectivity Index (>1000) | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

Anti-inflammatory Properties and Immunomodulation

Beyond their antimicrobial effects, this compound derivatives are recognized for their potential as anti-inflammatory and immunomodulatory agents. evitachem.comresearchgate.net The quinoline nucleus is found in compounds that can modulate various biological pathways related to inflammation, including cytokine generation and enzyme activity. evitachem.comresearchgate.net

Pharmaceutical compositions containing quinoline compounds have been developed with potential applications as anti-inflammatory and immunomodulatory agents. google.com Research has shown that these derivatives may inhibit enzymes involved in inflammatory pathways. evitachem.com The mechanism of action can involve the modulation of signaling pathways related to inflammation. While specific data on this compound derivatives is part of broader research into quinolines, their role as intermediates in synthesizing potential anti-inflammatory drugs is noted. evitachem.com For instance, novel quinoline-acetohydrazide derivatives have been evaluated in silico for their anti-inflammatory efficacy via inhibition of COX-1 and COX-2 enzymes. science.gov

Other Biological Activities

The versatile this compound scaffold serves as a building block for compounds with a range of other significant biological activities, most notably in oncology.

Anticancer Activity: Derivatives of this compound are key intermediates in the synthesis of several approved antineoplastic drugs, such as the multi-kinase inhibitors Cabozantinib and Tivozanib. smolecule.com The core structure is crucial for their ability to inhibit receptor tyrosine kinases (RTKs) like c-Met and AXL, which are often overactivated in various cancers. google.comnih.gov Studies have shown that these derivatives can exhibit cytotoxic effects against various cancer cell lines and inhibit signaling pathways associated with tumor growth. smolecule.com For example, novel 6,7-dimethoxy-4-anilinoquinolines have shown potent inhibition of the c-Met pathway. Similarly, fused-pyrazolone carboxamide derivatives incorporating the 6,7-dimethoxyquinoline moiety have been developed as potent and selective AXL inhibitors. nih.gov

Enzyme Inhibition: The 6,7-dimethoxyquinoline structure is a key pharmacophore for targeting various enzymes. Beyond the cancer-related kinases mentioned above, research suggests these compounds may act as inhibitors for other kinases that play roles in various cellular processes. smolecule.com The 6,7-dimethoxy groups are thought to enhance electron density on the quinoline ring, improving binding to biological targets like kinase enzymes.

Antiviral Activity: There is emerging research into the antiviral potential of quinoline derivatives. One study identified 8-Methoxy-6-methylquinolin-4-ol (MMQO), a structurally related compound, as a BRD4 inhibitor capable of reactivating latent HIV-1 proviruses, suggesting a potential role in HIV-1 latency reversal strategies. mdpi.com

Enzyme Inhibition (General)

The this compound scaffold is a key structural motif in the design of various enzyme inhibitors, particularly those targeting protein kinases involved in oncogenesis. Derivatives of this compound have demonstrated significant inhibitory activity against several critical enzymes implicated in cancer cell proliferation and survival.

Research has focused on modifying the 4-position of the 6,7-dimethoxyquinoline core to develop potent kinase inhibitors. A notable area of investigation involves the inhibition of the c-Met tyrosine kinase, a receptor that, when abnormally activated, contributes to tumor growth and metastasis. nih.gov A series of 6,7-dimethoxy-4-anilinoquinolines incorporating a benzimidazole moiety were synthesized and evaluated for their ability to inhibit c-Met. nih.gov Among these, compound 12n emerged as a highly potent inhibitor, demonstrating an IC₅₀ value of 0.030 ± 0.008 µM against c-Met kinase. nih.gov This potent enzymatic inhibition translated to significant anticancer activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and gastric (MKN-45) cancers. nih.gov

Derivatives have also been developed as multitarget inhibitors. For instance, some compounds based on the this compound structure can effectively inhibit AXL kinase, which is involved in cancer progression and drug resistance. smolecule.com One such derivative showed potent AXL inhibition with an IC₅₀ value of 3.5 nmol/L. smolecule.com

Furthermore, the versatility of the 6,7-dimethoxyquinoline scaffold extends to the inhibition of other enzyme classes, such as topoisomerases. nih.gov Topoisomerases are crucial for managing DNA topology and are validated targets for cancer chemotherapy. bohrium.commdpi.com A study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines identified them as a new class of topoisomerase I (TOP1) inhibitors. Specifically, the morpholino analogs 14h and 14p were found to exhibit moderate inhibitory activity against TOP1. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Specific Compound | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| 6,7-Dimethoxy-4-anilinoquinolines | c-Met Kinase | 12n | 0.030 ± 0.008 µM nih.gov |

| Quinoline Derivatives | AXL Kinase | Not Specified | 3.5 nmol/L smolecule.com |

Antioxidant Potential

The antioxidant properties of this compound and its derivatives are an emerging area of scientific interest. smolecule.com While comprehensive studies specifically on this parent compound are limited, research on the broader class of quinoline derivatives suggests that the quinoline nucleus is a promising scaffold for developing agents with antioxidant activity. ui.ac.id

Antioxidants can neutralize harmful free radicals, such as reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. The mechanism of action often involves the ability of a compound to donate a hydrogen atom to stabilize a radical.

A study investigating the antioxidant capacity of quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction from isatin (B1672199), demonstrated their potential as radical scavengers. ui.ac.id The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to donate hydrogen. The results indicated that the synthesized quinoline derivatives had a significantly better inhibitory effect than the isatin precursor. ui.ac.id For example, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively, whereas the starting material, isatin, showed no activity. ui.ac.id The study suggested that the presence of an aromatic ring enhances the antioxidant activity. ui.ac.id

Although these findings are for a related subclass of quinolines, they highlight the inherent potential of the quinoline framework to confer antioxidant properties, a characteristic that may be shared or enhanced in derivatives of this compound. Preliminary reports suggest potential antioxidant activity for this compound itself, but further detailed research is required to confirm and understand these properties. smolecule.com

Table 2: Antioxidant Activity of Related Quinoline Derivatives

| Compound | Concentration | % DPPH Inhibition |

|---|---|---|

| Isatin | 5 mg/L | No Activity ui.ac.id |

| 2-methylquinoline-4-carboxylic acid | 5 mg/L | ~30.25% ui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | ~40.43% ui.ac.id |

Mechanism of Action and Molecular Interactions

Identification of Molecular Targets and Binding Sites

Research has identified that derivatives of 6,7-Dimethoxyquinolin-4-ol (B79426) primarily target enzymes, particularly protein kinases, which are pivotal in cellular signaling. smolecule.com While the parent compound is often an intermediate, its structural framework is key to the activity of more complex molecules designed to inhibit specific enzymes and receptors involved in pathological processes. evitachem.comsmolecule.com

Key molecular targets for derivatives of this compound include several receptor tyrosine kinases (RTKs) and other enzymes implicated in cancer progression.

| Molecular Target | Target Class | Therapeutic Relevance | Reference |

| c-Met (HGFR) | Receptor Tyrosine Kinase | Cancer, Tumorigenesis, Metastasis | wiley.comnih.gov |

| VEGFR (VEGFR2) | Receptor Tyrosine Kinase | Angiogenesis, Cancer | evitachem.comgoogle.com |

| AXL | Receptor Tyrosine Kinase | Cancer Progression, Drug Resistance | smolecule.com |

| c-KIT | Receptor Tyrosine Kinase | Cancer Therapy | smolecule.com |

| FLT3 | Receptor Tyrosine Kinase | Cancer Therapy | smolecule.com |

| Topoisomerase I | Enzyme (DNA processing) | Cancer | nih.gov |

Derivatives of this compound are designed to fit into the active sites of target enzymes, most notably protein kinases. The quinoline (B57606) moiety frequently acts as a "hinge-binder," forming critical interactions with the ATP-binding site of kinases like c-Met. wiley.comnih.gov

Molecular docking studies on 6,7-dimethoxy-4-anilinoquinoline derivatives, which incorporate the core structure of this compound, have provided detailed insights into these interactions. For instance, within the c-Met active site, the quinoline ring system has been shown to engage with key amino acid residues. nih.gov Modifications at the 6-position of the quinoline scaffold can introduce new functional groups capable of forming direct, augmenting interactions with the enzyme. wiley.com Research on other quinoline-based inhibitors has shown that the 6,7-dimethoxy groups can form hydrogen bonds with residues such as Asn722 in the major groove of the binding pocket. nih.gov

The primary receptor targets identified for derivatives of this compound are receptor tyrosine kinases (RTKs) such as c-Met and VEGFR. google.com These molecules are technically enzymes, but their function as cell surface receptors is critical to their role in signaling. The binding of inhibitors derived from the this compound scaffold to the kinase domain of these receptors blocks the downstream signaling cascades that promote cell proliferation and survival. nih.gov

For example, Cabozantinib (B823), which contains the 6,7-dimethoxyquinolin-4-yloxy moiety, is a potent inhibitor of c-Met and VEGFR2. evitachem.comgoogle.com Its mechanism involves binding to the kinase domain of these receptors, thereby modulating their activity. Similarly, other derivatives have been developed as potent and selective c-Fms tyrosine kinase inhibitors. evitachem.com

Enzyme Active Site Interactions

Elucidation of Signaling Pathway Modulation

By inhibiting key molecular targets like c-Met and VEGFR, derivatives of this compound can modulate multiple oncogenic signaling pathways. The HGF/c-Met signaling pathway, which is crucial for cell proliferation, survival, and migration, is a primary axis affected. nih.gov Abnormal activation of this pathway is linked to tumorigenesis and metastasis. nih.gov

Inhibitors based on this scaffold can disrupt several downstream cascades, including:

RAS-RAF-MEK-ERK axis nih.gov

PI3K-AKT-mTOR cascade nih.gov

SRC signaling nih.gov

STAT3 pathway nih.gov

MAPK pathway

Dual modulation of both the MET and VEGFR signaling pathways has been identified as a valuable therapeutic approach, and compounds incorporating the 6,7-dimethoxyquinoline (B1600373) structure are central to this strategy. google.com

| Signaling Pathway | Key Associated Targets | Physiological/Pathological Role | Reference |

| HGF/c-Met | c-Met | Cell proliferation, survival, migration, tumorigenesis | nih.gov |

| RAS-RAF-MEK-ERK | Downstream of c-Met | Cell proliferation, differentiation | nih.gov |

| PI3K-AKT-mTOR | Downstream of c-Met | Cell survival, growth, proliferation | nih.gov |

| VEGF Signaling | VEGFR | Angiogenesis | google.com |

| MAPK Pathway | Downstream of various RTKs | Inflammation, cell proliferation |

Molecular Level Interactions

The binding affinity and specificity of this compound derivatives are governed by a network of non-covalent interactions at the molecular level. These include hydrogen bonds and π-π stacking, which stabilize the ligand within the target's binding site. smolecule.comnih.gov

Hydrogen bonding is a critical factor in the interaction of this compound's derivatives with their biological targets. The 4-hydroxy group of the parent compound is a key site for forming hydrogen bonds within enzyme active sites. In more complex derivatives, other engineered functional groups also participate in these networks.

For example, in c-Met inhibitors derived from this scaffold, additional hydrogen bonds have been identified between the ligand and the enzyme's active site, contributing to their potency. wiley.com Docking studies of 6,7-dimethoxy-4-anilinoquinoline derivatives have confirmed that atoms on the ligand form hydrogen bonds with amino acid residues in the ATP-binding site of c-Met kinase. nih.gov The high melting point of the solid form of the compound is also attributed in part to strong intermolecular hydrogen bonding capabilities. smolecule.com The molecule is noted to have one hydrogen bond donor and four hydrogen bond acceptors. nih.gov

| Interaction Type | Structural Feature | Interacting Partner (Example) | Significance | Reference |

| Hydrogen Bonding | 4-OH group, engineered amines/amides | Amino acid residues in kinase hinge region (e.g., c-Met) | Anchors ligand in active site, enhances potency | wiley.comnih.gov |

| π-π Stacking | Aromatic quinoline ring system | Aromatic residues (e.g., TYR1230 in c-Met) | Stabilizes ligand binding, enhances affinity | smolecule.comnih.gov |

DNA Intercalation and Interference with DNA Synthesis

Quinoline derivatives are recognized for their ability to interfere with DNA synthesis. researchgate.netorientjchem.org One of the proposed mechanisms for this activity is through the process of DNA intercalation. The planar structure of the quinoline ring is well-suited for inserting between the base pairs of the DNA double helix. nih.gov This intercalation can stabilize the DNA-topoisomerase I complex, thereby preventing the re-ligation of the DNA strand and ultimately inhibiting DNA replication. nih.gov

Research on related quinoline compounds has shown that they can promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. While direct evidence for this compound specifically is part of a broader class of quinoline derivatives, the structural features of the quinoline scaffold are central to this mechanism of action. The presence of methoxy (B1213986) groups at the C6 and C7 positions can influence the electronic properties of the molecule, potentially enhancing its interaction with DNA and associated enzymes.

Effects on Cell Division and Virus Replication

The interference with DNA synthesis by quinoline derivatives has direct consequences for cell division. researchgate.netorientjchem.org By inhibiting DNA replication, these compounds can halt the cell cycle, preventing the proliferation of cells. This is a key mechanism behind the observed anticancer properties of many quinoline-based compounds. researchgate.net

Furthermore, derivatives of this compound have been investigated for their potential to inhibit tubulin polymerization. iucr.orgnih.govresearchgate.net Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the mitotic spindle required for cell division. iucr.orgnih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds can interfere with microtubule dynamics and arrest cells in the mitotic phase of the cell cycle. iucr.orgnih.govresearchgate.net

The impact of quinoline derivatives also extends to the replication of viruses. Some quinoline compounds have demonstrated the ability to inhibit viral enzymes that are crucial for the replication process. For instance, certain 2-phenylquinoline (B181262) derivatives, which share the core quinoline structure, have shown activity against coronaviruses, including SARS-CoV-2. nih.govacs.org The mechanism in some cases involves the inhibition of viral helicase, an enzyme essential for unwinding the viral RNA. nih.govacs.org

Modulation of Cytokine Generation and Gene Expression

Quinoline derivatives have been shown to modulate the immune response by affecting cytokine generation. researchgate.netorientjchem.org Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines. This anti-inflammatory activity adds another dimension to their therapeutic potential.

The interaction of these compounds with cellular machinery can also lead to changes in gene expression. researchgate.netorientjchem.org For example, ENPP-1 blockade by certain derivatives containing the 6,7-dimethoxyquinolin-4-yl moiety has been shown to enhance the transcription of interferon-beta (IFN-β), a key cytokine in the antiviral response. google.com This modulation of gene expression is a critical aspect of their mechanism of action, influencing a variety of cellular pathways. The ability of quinoline derivatives to act as topoisomerase I inhibitors can also selectively target specific cancer cell genes. nih.gov

Structure Activity Relationship Sar Studies of 6,7 Dimethoxyquinolin 4 Ol Derivatives

Influence of Substituent Position on Quinoline (B57606) Core Activity

The methoxy (B1213986) groups located at positions 6 and 7 of the quinoline ring are crucial for the biological activity of these compounds. These groups are known to increase the electron density on the quinoline ring, which can enhance the binding of the molecule to its biological targets, such as kinase enzymes. Studies on various derivatives have consistently shown that the presence of these two methoxy groups contributes to their potency. For instance, in the context of topoisomerase I inhibitors, the conservation of the 6,7-dimethoxy substitution pattern was a key design element, drawing parallels to other known topoisomerase poisons where these groups are reported to form hydrogen bonds within the binding pocket. nih.gov

Research on PfPK6 inhibitors also highlights the importance of these methoxy groups, with the 7-methoxy group being particularly efficient. nih.gov The removal of both methoxy groups leads to a significant drop in potency, underscoring their role in the compound's inhibitory action. nih.gov Furthermore, in the development of AXL inhibitors, the 6,7-dimethoxyquinoline (B1600373) scaffold was found to be beneficial for the activity of these compounds. nih.gov SAR studies on certain anticancer agents have also indicated that 6,7-dimethoxyquinoline derivatives exhibit better anticancer activity than their 6,7-dihydroxyquinoline counterparts. doi.org

The hydroxyl group at the 4-position of the quinoline core is a key functional group that is significant for both the biological activity and the chemical derivatization of these compounds. This hydroxyl group is critical for forming hydrogen bonds with the active sites of biological targets. Its presence allows for a wide range of chemical modifications, making it a versatile handle for synthesizing new derivatives with potentially improved pharmacological properties.

The hydroxyl group can be a key point of interaction with target enzymes. For example, in the design of topoisomerase I inhibitors, it was hypothesized that the oxygen at C4 could form a hydrogen bond with specific amino acid residues in the enzyme's active site. nih.gov Furthermore, the 4-hydroxy group serves as a crucial starting point for synthesizing derivatives with altered properties. For instance, it can be converted to a 4-chloro derivative, which is a key intermediate in the synthesis of many biologically active compounds, including the multi-kinase inhibitor cabozantinib (B823). smolecule.com This conversion allows for subsequent nucleophilic substitution reactions to introduce various pharmacophoric groups, thereby modulating the compound's solubility, bioavailability, and target selectivity. smolecule.com

Substitutions at the 2-position of the 6,7-dimethoxyquinolin-4-ol (B79426) core, particularly with aryl groups, have been shown to have a significant impact on the biological activity of the resulting derivatives. The introduction of an aryl substituent at this position can create a polycyclic structure that is suitable for intercalation with DNA, a mechanism of action for some anticancer agents. nih.gov

In a study on topoisomerase I inhibitors, the presence of a p-substituted phenyl group at the C2 position was found to be a key feature of the most potent compounds. nih.gov The nature of the substituent on this aryl ring also plays a role in modulating activity. For example, derivatives with p-substituted phenyl groups at C2, combined with a propyl linker at C4, exhibited potent anticancer activity at sub-micromolar levels against a variety of cancer cell lines. nih.gov Specifically, a derivative with a p-methoxy substitution on the C2-phenyl ring was identified as one of the most potent compounds in this series. nih.gov

Modifications at the 3-position of the quinoline ring, such as the introduction of amido or carbonitrile groups, have been explored to modulate the biological activity of this compound derivatives. The introduction of a carbonitrile (cyano) group at the C3-position has been a key feature in the design of certain kinase inhibitors. google.com

For instance, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were synthesized and evaluated for their potential antibiotic activity. researchgate.net In another study, the introduction of a nitrile group at the 3-position of the quinoline ring led to a drastic drop in potency against the PfPK6 kinase. nih.gov This suggests that the impact of a substituent at this position is highly dependent on the specific biological target.

Amido group substitutions at position 3 have also been investigated. For example, amido-4-anilinoquinolines have shown promise as a potential class of compounds for the development of new cancer therapies. orientjchem.org The specific nature of the amido group can influence the potency and selectivity of the resulting derivatives.

While positions 2, 3, 4, 6, and 7 have been the primary focus of modification, substitutions at other positions, such as 5 and 8, can also modulate the biological activity of quinoline derivatives. For example, the introduction of a trimethoxyphenyl group at position 5 and a hydroxyl group at position 8 of the quinoline ring has been shown to result in potent anticancer activity. orientjchem.org

Impact of Substitutions at Position 3 (e.g., Amido, Carbonitrile)

Impact of Functional Group Variations on Biological Efficacy

The biological efficacy of this compound derivatives is highly sensitive to variations in the functional groups attached to the quinoline core. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity to biological targets.

For example, in a series of 2-aryl-6,7-dimethoxyquinolin-4-yloxy-alkoxy amine derivatives, the nature of the substituent on the C2-aryl ring and the length of the alkyl linker at the C4-position were systematically varied to study their impact on anticancer activity. The results, as summarized in the table below, demonstrate that these modifications can have a profound effect on the potency of the compounds.

| Compound ID | C2-Aryl Substituent | C4-Linker | Full Panel GI₅₀ MG-MID (μM) |

| 14e | H | Propyl | 1.83 |

| 14f | p-F | Propyl | 1.63 |

| 14g | p-Cl | Propyl | 1.48 |

| 14h | p-OCH₃ | Propyl | 1.34 |

| 14m | p-OCH₃ | Propyl | 1.26 |

Data sourced from a study on topoisomerase I inhibitors. nih.gov

The data indicates that the introduction of a p-methoxy group on the C2-phenyl ring generally leads to increased potency. Furthermore, the length of the alkyl linker at the C4-position was also found to be a critical determinant of activity, with a propyl linker being optimal in this particular study. nih.gov

In another study focusing on c-Met inhibitors, a series of 6,7-dimethoxy-4-anilinoquinolines were synthesized. The nature of the substituent on the anilino moiety was varied to explore the structure-activity relationship.

| Compound ID | Anilino Substituent | c-Met IC₅₀ (μM) |

| 12g | 4-bromophenyl | >10 |

| 12i | 3-iodophenyl | 1.25 |

| 12k | 3-methylphenyl | 0.86 |

| 12r | 3,4-dichlorophenyl | 0.15 |

Data sourced from a study on c-Met inhibitors. nih.gov

These findings demonstrate that the electronic and steric properties of the substituents on the anilino ring play a significant role in determining the inhibitory activity against c-Met kinase. The presence of a 3,4-dichlorophenyl group resulted in the most potent compound in this series. nih.gov

Comparison of Hydroxyl vs. Anilino or Phenoxy Groups at C-4

The substituent at the C-4 position of the quinoline ring plays a critical role in determining the biological activity of this compound derivatives. The 4-hydroxy group is pivotal for forming hydrogen bonds with the active sites of biological targets. However, replacing this hydroxyl group with other moieties, such as anilino or phenoxy groups, can modulate the compound's properties.

For instance, in the development of c-Met inhibitors, a class of anticancer agents, the 4-hydroxyquinoline (B1666331) is often a precursor to 4-anilinoquinoline derivatives. The synthesis of potent c-Met inhibitors has involved the conversion of this compound to 4-chloro-6,7-dimethoxyquinoline (B44214), which then reacts with an appropriate aniline (B41778). nih.gov This substitution is a key step in creating compounds that can effectively bind to the ATP-binding site of the c-Met kinase. nih.gov

Similarly, the synthesis of cabozantinib, a multi-kinase inhibitor, involves the reaction of this compound to form a 4-phenoxy ether linkage. smolecule.comwiley.com Specifically, it is converted to 4-chloro-6,7-dimethoxyquinoline and then undergoes nucleophilic substitution with 4-aminophenol (B1666318) to create the crucial ether bond. smolecule.com

Research on α2C-adrenoceptor antagonists has also highlighted the importance of the C-4 substituent. While the core quinoline structure is essential, the nature of the group at the C-4 position significantly influences potency and selectivity. researchgate.net Studies have shown that 4-anilinoquinoline derivatives can exhibit high antagonist potency. researchgate.net

The following table summarizes the impact of different substituents at the C-4 position on the biological activity of quinoline derivatives.

| Substituent at C-4 | Effect on Biological Activity | Example Application |

| Hydroxyl (-OH) | Crucial for hydrogen bonding with active sites. | Precursor for various derivatives. |

| Anilino (-NH-Aryl) | Can lead to potent enzyme inhibition. | c-Met inhibitors, α2C-adrenoceptor antagonists. nih.govresearchgate.net |

| Phenoxy (-O-Aryl) | Modulates solubility and bioavailability, key for specific drug scaffolds. | Cabozantinib (c-Met inhibitor). smolecule.comwiley.com |

Effects of Halogenation (e.g., Fluorine, Chlorine)

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of a compound. Introducing halogen atoms like fluorine and chlorine to the quinoline scaffold of this compound derivatives can significantly influence their biological activity.

Halogenation can increase a compound's lipophilicity, which may improve its ability to cross the blood-brain barrier. mdpi.com The presence of a halogen atom can also enhance antimalarial activity. orientjchem.org In the context of anticancer agents, the introduction of halogens can have varied effects depending on their position. For example, in a series of quinoline derivatives, a 7-fluoro atom's influence was highly dependent on the nature of the 4-aryl group. mdpi.com

Studies on quinoline-based anticancer agents have shown that the presence of a chlorine atom can contribute to cytotoxicity. For instance, some 2-chloroquinoline (B121035) derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. medcraveonline.comresearchgate.net In the development of c-Met inhibitors based on the cabozantinib scaffold, ortho-fluorination of the terminal benzene (B151609) ring was explored to create additional polar interactions with the enzyme's active site. wiley.com

The table below outlines the effects of halogenation on the biological activity of quinoline derivatives.

| Halogen | Position of Substitution | Observed Effect |

| Fluorine | 7-position of quinoline | Influence on activity is dependent on the 4-aryl group. mdpi.com |

| Fluorine | ortho to anilino/phenoxy group | Explored for additional polar interactions with enzyme active sites. wiley.com |

| Chlorine | 2-position of quinoline | Can contribute to antimicrobial and anticancer activity. medcraveonline.comresearchgate.net |

| Chlorine | 6-position of quinoline | Used in the synthesis of quinoline-1,3-oxazole hybrids with anticancer activity. researchgate.net |

| Bromine | 6-position of quinoline | Can be essential for improving antimalarial activity. rsc.org |

Role of Cyano, Carboxyl, and Amine Moieties

The introduction of cyano, carboxyl, and amine groups onto the quinoline scaffold can significantly impact the biological activity of the resulting derivatives. These functional groups can alter the electronic properties, solubility, and hydrogen bonding capabilities of the molecule.

Cyano Group: The cyano group is a strong electron-withdrawing group. In some quinoline derivatives, its presence has been associated with biological activity. For example, 5,7-dicyano-8-hydroxyquinoline has been found to inhibit human DNA topoisomerase I. nih.gov

Carboxyl Group: The carboxylic acid group is crucial for the activity of certain quinoline derivatives. For instance, in a series of quinoline carboxylic acid derivatives designed as inhibitors of insulin-like growth factor (IGF) receptors, a carboxylic acid group at the C-3 position of the quinoline scaffold was found to be essential for inhibitory activity. orientjchem.org

Amine Group: The amine group, particularly as a basic nitrogen atom within the quinoline ring, is important for antimalarial activity. orientjchem.org The introduction of amine moieties at various positions can also confer other biological activities. For example, 4-aminoquinolines are a well-known class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. researchgate.net

The following table summarizes the role of these functional groups in quinoline derivatives.

| Functional Group | Position on Quinoline Ring | Observed Role/Effect |

| Cyano (-CN) | 5 and 7 positions | Inhibition of DNA topoisomerase I. nih.gov |

| Carboxyl (-COOH) | 3-position | Crucial for inhibitory activity against IGF receptors. orientjchem.org |

| Amine (-NH2) | 4-position (as 4-aminoquinoline) | Broad spectrum of biological activities including antimalarial and anticancer. researchgate.net |

Alkyl and Aryl Substituent Effects

The introduction of alkyl and aryl substituents on the quinoline ring system can have a profound impact on the biological activity of the derivatives. These groups can influence the compound's lipophilicity, steric profile, and potential for pi-stacking interactions.

Alkyl Substituents: The effect of alkyl groups can vary. In some cases, increasing the alkyl chain length can enhance antimicrobial properties by increasing the partition coefficient. iosrjournals.org However, the introduction of a bulkier group, like a benzyl (B1604629) group, on the nitrogen of the quinoline fragment has been shown to slightly decrease antileishmanial activity compared to smaller alkyl groups like methyl, ethyl, or propyl. mdpi.com

Aryl Substituents: The nature and position of substituents on an aryl ring attached to the quinoline core are critical. For instance, in a study of 2-phenylquinoline (B181262) derivatives, an electron-donating substituent on the phenyl group promoted promising antileishmanial activity, while an electron-withdrawing substituent led to low activity. mdpi.com The position of these substituents also matters, with the ortho-position often being optimal. mdpi.com In the development of c-Met inhibitors, various substitutions on the phenyl ring of 4-anilinoquinoline derivatives were explored, with different groups leading to a range of inhibitory activities. nih.gov

The table below details the effects of some alkyl and aryl substituents.

| Substituent Type | Position | Observed Effect |

| Alkyl | On heterocyclic ring nitrogen | Small alkyl groups (methyl, ethyl, propyl) tolerated for antileishmanial activity. mdpi.com |

| Alkyl | On heterocyclic ring | Increased alkyl chain length can increase antimicrobial activity. iosrjournals.org |

| Aryl | 2-position of quinoline | Electron-donating groups on the phenyl ring enhance antileishmanial activity. mdpi.com |

| Aryl | 4-position (as 4-anilino) | Substituents on the aniline ring significantly affect c-Met inhibitory activity. nih.gov |

Incorporation of Heterocyclic Moieties (e.g., Oxadiazole, Isoxazole)

Hybrid molecules that incorporate other heterocyclic rings, such as oxadiazole and isoxazole (B147169), into the quinoline scaffold have been synthesized to explore new biological activities. This molecular hybridization approach aims to combine the pharmacophoric features of different heterocyclic systems. medcraveonline.com

Oxadiazole: Quinoline-based oxadiazole derivatives have been investigated for their anticancer potential. In one study, quinoline-based oxadiazole-triazole conjugates were synthesized, with some compounds showing potent activity against human lung carcinoma cells. researchgate.net Another study linked a 1,2,4-oxadiazole (B8745197) moiety to a quinoline scaffold via a piperazine (B1678402) linker, resulting in a compound with significant activity against Mycobacterium tuberculosis. nih.gov

Isoxazole: The isoxazole ring has also been incorporated into quinoline derivatives. For example, new 1,2,4-oxadiazole-isoxazole linked quinazoline (B50416) derivatives have been designed and synthesized as anticancer agents, with some compounds showing high potency against various cancer cell lines. nih.gov

The following table summarizes the impact of incorporating these heterocyclic moieties.

| Heterocyclic Moiety | Linkage to Quinoline | Observed Biological Activity |

| 1,3,4-Oxadiazole | Linked via a triazole | Anticancer activity. researchgate.net |

| 1,2,4-Oxadiazole | Linked via piperazine | Antitubercular activity. nih.gov |

| Isoxazole | Linked with 1,2,4-oxadiazole to a quinazoline core | Anticancer activity. nih.gov |

Comparison with Structurally Analogous Compounds

Quinoline vs. Quinazoline and Tetrahydroisoquinoline Scaffolds

The biological activity of heterocyclic compounds is highly dependent on their core scaffold. Comparing quinoline with its structural analogs like quinazoline and tetrahydroisoquinoline reveals how subtle changes in the ring structure can lead to significant differences in pharmacological properties.

Quinoline vs. Quinazoline: Quinoline and quinazoline are both bicyclic aromatic heterocycles containing a benzene ring fused to a pyridine (B92270) or pyrimidine (B1678525) ring, respectively. The presence of an additional nitrogen atom in the quinazoline ring can alter its electronic properties and hydrogen bonding capabilities. In the context of NorA efflux pump inhibitors, a scaffold hopping approach from quinoline to quinazoline was employed. nih.gov This led to the discovery of potent 2-phenylquinazoline (B3120039) derivatives. nih.gov While both scaffolds can serve as a basis for active compounds, the specific interactions with the biological target may favor one over the other. For instance, in the development of melatonin (B1676174) receptor ligands, quinazoline and phthalazine (B143731) rings were found to be versatile scaffolds, although they generally resulted in compounds with lower affinity compared to their naphthalene-based counterparts. researchgate.net

Quinoline vs. Tetrahydroisoquinoline: Tetrahydroisoquinoline is a saturated analog of isoquinoline (B145761), which is an isomer of quinoline. The saturation of the pyridine ring in tetrahydroisoquinoline changes its geometry from planar to a more flexible, three-dimensional structure. This can significantly impact how the molecule fits into a binding pocket. In a study comparing agomelatine (B1665654) analogs, the replacement of the naphthalene (B1677914) group with a tetrahydroisoquinoline scaffold led to a decrease in binding affinity for melatonin receptors. researchgate.net However, this modification also resulted in improved pharmacokinetic properties. researchgate.net In another study, tetrahydroquinoline was used to replace quinoline and quinazoline scaffolds to improve metabolic stability and reduce off-target effects in the design of mTOR inhibitors. mdpi.com

The table below provides a comparison of these scaffolds.

| Scaffold | Key Structural Feature | Impact on Biological Activity |

| Quinoline | Fused benzene and pyridine rings. | Versatile scaffold with a broad range of activities. researchgate.net |

| Quinazoline | Fused benzene and pyrimidine rings (two nitrogen atoms). | Can offer different hydrogen bonding patterns and electronic properties compared to quinoline. nih.govresearchgate.net |

| Tetrahydroisoquinoline | Saturated version of the isoquinoline scaffold. | More flexible, three-dimensional structure; can improve pharmacokinetic properties but may reduce binding affinity. researchgate.netmdpi.com |

Conformational Flexibility and Stereochemical Considerations

The three-dimensional structure and stereochemistry of this compound derivatives are pivotal in determining their interaction with biological targets and, consequently, their pharmacological activity. Conformational flexibility allows these molecules to adopt specific spatial arrangements (conformations) to fit optimally into binding sites.

Crystal structure analysis of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a derivative of the core compound, provides significant insight into its conformational properties. nih.gov This analysis confirmed an unusual twisted conformation where the N-substituted benzene ring is inclined to the quinoline ring system by a significant angle of 76.10 (8)°. nih.govresearchgate.net This inherent non-planarity is a key structural feature that can influence how the molecule is accommodated within a protein's binding pocket. nih.gov Further computational analysis suggests that greater conformational flexibility in quinoline derivatives can lead to a better fit at a binding site, which in turn generates increased inhibition potency. nih.gov This adaptability is particularly advantageous for overcoming resistance in mutant strains, as a flexible molecule can more easily adjust to changes in the binding site's geometry. nih.gov